7a-Homo-2-norprostacyclin
Description
7a-Homo-2-norprostacyclin is a synthetic prostacyclin analog with structural modifications aimed at enhancing stability and bioavailability compared to endogenous prostacyclin (PGI₂). The compound’s synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using azido-alkyne33, tetrathiafulvalene (TTTA), diisopropylethylamine (DIPEA), and ethanol (EtOH), followed by purification via high-performance liquid chromatography (HPLC) . Structural characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its unique bicyclic framework and homo-nor modifications, which differentiate it from classical prostacyclins .
Properties
CAS No. |
100307-96-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4Z)-4-[(4aR,6R,7aS)-6-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyran-2-ylidene]butanoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-6-14(21)9-11-16-17-12-10-15(7-5-8-20(23)24)25-19(17)13-18(16)22/h7,9,11,14,16-19,21-22H,2-6,8,10,12-13H2,1H3,(H,23,24)/b11-9+,15-7-/t14-,16?,17+,18+,19-/m0/s1 |
InChI Key |
PUQDBCHQWPJZPM-TZLQXYFNSA-N |
SMILES |
CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1[C@H]2CC/C(=C/CCC(=O)O)/O[C@H]2C[C@H]1O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O |
Synonyms |
7-HN-PGI2 7a-homo-2-nor-PGI2 7a-homo-2-norprostacyclin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Stability: 7a-Homo-2-norprostacyclin’s bicyclic structure reduces susceptibility to enzymatic degradation compared to PGI₂’s linear scaffold. However, its stability is inferior to iloprost’s 3-thia modification, which resists β-oxidation .
- Synthetic Complexity: The CuAAC-based synthesis of this compound offers regioselectivity but requires stringent purification (HPLC), unlike treprostinil’s scalable enzymatic steps .
Pharmacological Profiles
Limited data from the provided evidence preclude direct pharmacological comparisons. However, structural analogs suggest:
- Receptor Affinity: Prostacyclin analogs with extended alkyl chains (e.g., iloprost) exhibit higher IP receptor binding than nor-modified derivatives like this compound.
- Diffusion Properties: Evidence from macrocyclic vs. linear molecule studies (e.g., diffusion coefficients) implies that this compound’s rigid bicyclic structure may hinder tissue penetration compared to linear analogs like treprostinil .
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